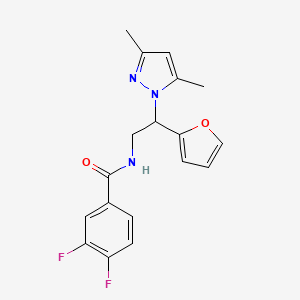
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide, also known as DFP-10917, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mechanism of Action
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide targets the heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding and stabilization of client proteins involved in cell signaling, proliferation, and survival. By inhibiting HSP90, this compound disrupts multiple oncogenic pathways, leading to cancer cell death. It has been shown to downregulate the expression of several client proteins, including HER2, EGFR, AKT, and RAF.
Biochemical and Physiological Effects
This compound has been found to induce cellular stress responses, including the activation of the unfolded protein response and the upregulation of heat shock proteins. It has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has been found to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
Advantages and Limitations for Lab Experiments
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide has several advantages for lab experiments. It has shown potent anticancer activity in vitro and in vivo, making it a promising candidate for further development. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations, including its relatively low solubility and the need for further optimization of its pharmacological properties.
Future Directions
There are several future directions for the development of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide. One area of research is the identification of biomarkers that can predict the response to this compound treatment. Another area is the optimization of the pharmacological properties of this compound, such as its solubility and selectivity. In addition, combination therapy with other anticancer agents may enhance the efficacy of this compound and reduce the likelihood of drug resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.
Synthesis Methods
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide involves several steps, starting with the reaction of 3,5-dimethyl-1H-pyrazole with furan-2-carbaldehyde to form 2-(furan-2-yl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure compound.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also demonstrated in vivo efficacy in xenograft models of breast and lung cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-8-12(2)23(22-11)16(17-4-3-7-25-17)10-21-18(24)13-5-6-14(19)15(20)9-13/h3-9,16H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQASYQKBVAELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

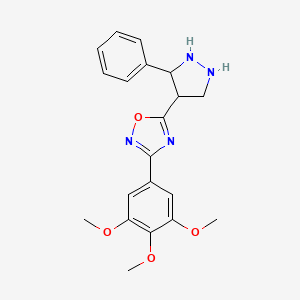
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)

![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)

![5-(4-chlorophenyl)-2-{[4-hydroxydihydro-2(3H)-isoxazolyl]methylene}-1,3-cyclohexanedione](/img/structure/B2624437.png)
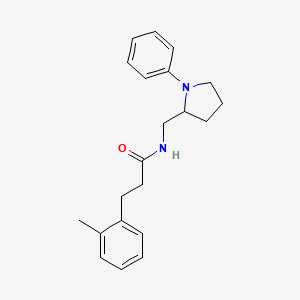
![N-[(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2624439.png)
![2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2624441.png)
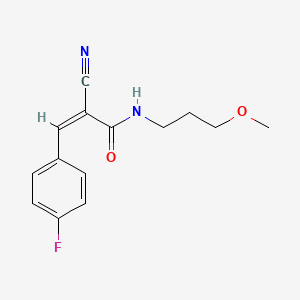
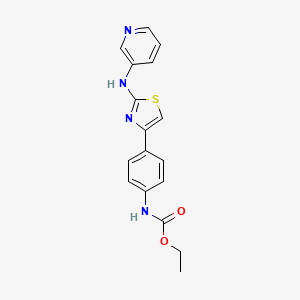
![5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2624447.png)

